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Compound of Interest

Compound Name: Silicon

Cat. No.: B1239273

This technical guide provides a detailed exploration of the pivotal moments and scientific
breakthroughs that established silicon as the cornerstone of modern electronics. From its
initial discovery as an element to the sophisticated purification techniques and the invention of
the first silicon-based semiconductor devices, this document outlines the critical experiments
and methodologies that have shaped the semiconductor industry.

Early Observations and the Dawn of Semiconductor
Physics

The journey of silicon in electronics began not with silicon itself, but with earlier discoveries in
other materials that laid the groundwork for understanding semiconductor properties. Initial
observations of semiconductor effects were noted in materials like silver sulfide and selenium.

In 1823, Jbns Jacob Berzelius first isolated silicon, a dark gray, glassy-sheened element that
exhibited poor electrical conductivity, a characteristic that would later become the key to its
success.[1] Early semiconductor devices, such as the "cat's whisker" detector invented around
1900, utilized materials like galena (lead sulfide) for rectifying radio signals, though the
underlying physics was not yet understood.[2] The first silicon semiconductor device was a
radio crystal detector developed by Greenleaf Whittier Pickard in 1906.[3]

The Pivotal Discovery of the P-N Junction in Silicon
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A monumental leap in semiconductor technology occurred in 1940 when Russell Ohl, a
researcher at Bell Labs, discovered the p-n junction in silicon.[3] While investigating silicon
samples for radar detectors, Ohl observed that a crack in a silicon crystal produced peculiar
electrical properties.[4] He found that the regions on either side of the crack were contaminated
with different impurities.[5] One side, with an excess of electrons, was termed n-type
(negative), while the other, with a deficiency of electrons (or an excess of "holes"), was termed
p-type (positive).[3][5] The boundary between these two regions, the p-n junction, exhibited a
significant photovoltaic effect when exposed to light, generating a substantial electric current.[3]
[4] This serendipitous discovery laid the theoretical and practical foundation for the
development of junction transistors and solar cells.[3]

Experimental Protocol: Discovery of the P-N Junction (Russell Ohl, 1940)

» Objective: To investigate the electrical properties of silicon crystals for use as radar
detectors.

e Materials: Silicon slab with a naturally occurring crack, "cat's whisker" style probe, voltmeter,
light source.

» Methodology:
o Asmall slab of silicon with a visible crack was selected for testing.

o Acat's whisker" probe was used to make point-contact electrical measurements on
different areas of the silicon slab.

o During testing, it was observed that different parts of the crystal yielded opposite electrical
effects.

o Further investigation revealed that the current flowing through the slab jumped appreciably
when exposed to a bright light.[3]

o It was determined that the crack marked a separation between silicon with different
impurities: one region containing phosphorus (n-type) and the other containing boron (p-

type).[3]
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o The interface between these two regions was identified as the p-n junction, which was
responsible for the observed photovoltaic effect.

Russell Ohl's P-N Junction Discovery (1940)

N-Type Region (Phosphorus Impurity)

Click to download full resolution via product page

Caption: Logical flow of Russell Ohl's discovery of the p-n junction in silicon.

The Transistor: From Germanium to Silicon's
Supremacy

The first functional transistor, a point-contact device, was invented in December 1947 at Bell
Labs by John Bardeen and Walter Brattain.[6][7] This initial device was fabricated using
germanium, which at the time was considered the more effective semiconductor material due to
its higher carrier mobility.[8][9]

Experimental Protocol: The First Point-Contact Transistor (Bardeen and Brattain, 1947)

o Objective: To create a solid-state amplifier to replace vacuum tubes.

o Materials: A block of n-type germanium, a plastic triangle, a small strip of gold foil, a spring.
o Methodology:

o A small strip of gold foil was attached over the point of a plastic triangle.
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o The gold foil at the tip of the triangle was carefully sliced to produce two electrically
isolated gold contacts in very close proximity.[6]

o This assembly was pressed down onto the surface of a block of n-type germanium by a
spring.[6]

o One gold contact served as the "emitter" and the other as the "collector,” with the
germanium block acting as the "base."”

o A small positive current applied to the emitter injected "holes" into the germanium.[6]

o This injection of holes modulated the current flowing between the collector and the base,
resulting in signal amplification.[6]

Despite the initial success with germanium, silicon's inherent advantages, particularly its ability
to form a stable insulating oxide layer (silicon dioxide, SiOz), eventually led to its dominance.
Germanium transistors were less stable at higher temperatures.[10] The breakthrough for
silicon came in the late 1950s when Mohamed Atalla at Bell Labs developed the process of
surface passivation through thermal oxidation, which electrically stabilized silicon surfaces.[8]
This discovery was crucial for the development of reliable silicon transistors and,
subsequently, integrated circuits.

Property Silicon (Si) Germanium (Ge)
Band Gap 1.12 eV 0.66 eV

Maximum Operating Temp. ~150-180°C ~70-85°C

Reverse Leakage Current Nanoamperes (nA) Microamperes (HA)
Forward Voltage Drop ~0.7V ~0.3V

High (second most abundant
Natural Abundance ) Low
element in Earth's crust)

_ ) Stable, high-quality insulating )
Oxide Quality de (Si02) Unstable, water-soluble oxide
oxide (SiO2
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Table 1: Comparison of key electrical and physical properties of silicon and germanium as

Power Source

Small current in

semiconductor materials.[10][11][12]

Point-Contact Transistor

Emitter (Gold Contact)

Collector (Gold Contact)

Base (N-type Germanium)

Larger current out

Amplified Output Signal

Click to download full resolution via product page

Caption: Schematic of a point-contact transistor demonstrating signal amplification.

The Quest for Purity: Zone Refining and the
Czochralski Process

The performance of semiconductor devices is critically dependent on the purity of the
crystalline material. Even minute impurities can drastically alter the electrical properties of
silicon.[13] This necessitated the development of sophisticated purification techniques.

Zone Refining: Developed by William G. Pfann at Bell Labs in the early 1950s, zone refining is
a method for producing ultra-pure materials.[14] The process involves passing a narrow molten
zone along a rod of the material. Impurities are more soluble in the molten phase and are thus
swept to one end of the rod, leaving behind a highly purified solid.[15] For silicon, which has a
high melting point and is highly reactive, a variation called the float-zone method was
developed.[14]
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Year Purity Level Achieved Significance

. Initial material for early
1940s Metallurgical Grade (98-99%) )
experiments.[16]

. Enabled the fabrication of the
Polysilicon (9N or ) ) - )
Early 1950s first reliable silicon transistors.
99.9999999%)

[16]
Electronic Grade (11N or Standard for modern
Present ) o
99.999999999%) integrated circuits.[16][17]

Table 2: Evolution of silicon purity in semiconductor manufacturing.

The Czochralski Process: This method, developed by Jan Czochralski in 1916, is the most
common technique for producing large, single-crystal silicon ingots. The process involves
dipping a seed crystal into a crucible of molten silicon and slowly pulling it out while rotating.[2]
[18] As the seed is withdrawn, the molten silicon solidifies around it, forming a large cylindrical
single crystal with the same crystallographic orientation as the seed.

Experimental Protocol: The Czochralski Process for Silicon Crystal Growth
Objective: To grow large, high-purity, single-crystal silicon ingots.

Materials: High-purity polycrystalline silicon, a single-crystal silicon seed, a quartz crucible,
a furnace, an inert gas (e.g., Argon).

Methodology:

o High-purity polycrystalline silicon is placed in a quartz crucible and heated in a furnace to
above its melting point (1414°C) in an inert atmosphere.[2][18]

o Asmall, precisely oriented single-crystal silicon seed is attached to a rod and lowered into
the molten silicon.

o The seed crystal is then slowly pulled upwards while being rotated.[1]
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o The temperature of the molten silicon at the seed interface is carefully controlled to allow
for controlled solidification onto the seed.

o The pull rate and rotation speed are adjusted to control the diameter of the growing crystal
ingot.

o This process continues until the desired length of the single-crystal ingot is achieved.
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Czochralski Process Workflow

Melt High-Purity Polycrystalline Silicon in a Quartz Crucible

y

Dip a Rotating Single-Crystal Seed into the Molten Silicon

y

Slowly Withdraw the Rotating Seed Crystal

y

Controlled Solidification of Molten Silicon onto the Seed

y

Control Pull Rate and Temperature to Define Ingot Diameter

y

Formation of a Large, Single-Crystal Silicon Ingot

Click to download full resolution via product page

Caption: Workflow diagram of the Czochralski process for silicon crystal growth.
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Controlled Impurity: The Science of Doping

To create functional semiconductor devices, the electrical properties of ultra-pure silicon must
be precisely controlled. This is achieved through a process called doping, which involves
intentionally introducing specific impurities (dopants) into the silicon crystal lattice.[19]

» N-type Doping: Introducing elements from Group V of the periodic table (e.g., phosphorus,
arsenic), which have five valence electrons, results in an excess of free electrons in the
silicon lattice.[20]

o P-type Doping: Introducing elements from Group 1l (e.g., boron), which have three valence
electrons, creates "holes" (the absence of an electron) that can act as positive charge
carriers.[20]

Early doping methods involved adding impurities to the molten silicon during crystal growth.
[21] Later, techniques like thermal diffusion and ion implantation were developed to introduce
dopants into specific regions of a silicon wafer with high precision, enabling the fabrication of
complex integrated circuits.[20]

Conclusion

The history of silicon as a semiconductor material is a testament to decades of scientific
inquiry and technological innovation. From the fundamental understanding of semiconductor
physics to the development of highly sophisticated purification and fabrication processes, each
step has been crucial in establishing silicon as the bedrock of the digital age. The detailed
experimental protocols and comparative data presented in this guide offer a deeper
understanding of the foundational discoveries that continue to drive advancements in
electronics and related scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1239273#the-history-and-discovery-of-
silicon-as-a-semiconductor-material]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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